molecular formula C48H28N4O8Pt B12507547 Platinum meso-Tetra(4-carboxyphenyl)porphine

Platinum meso-Tetra(4-carboxyphenyl)porphine

Cat. No.: B12507547
M. Wt: 983.8 g/mol
InChI Key: RPWHXABUDCZKND-UHFFFAOYSA-N
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Description

Platinum(2+) 2,7,12,17-tetrakis(4-carboxyphenyl)-21,22,23,24-tetraazapentacyclo[16.2.1.1(3),?.1?,(1)(1).1(1)(3),(1)?]tetracosa-1(21),3(24),4,6,8(23),10,12,14,16(22),17,19-undecaene-2,9-diide is a complex compound that belongs to the family of metalloporphyrins. Metalloporphyrins are known for their unique photophysical and photochemical properties, making them valuable in various scientific and industrial applications .

Preparation Methods

The synthesis of platinum(2+) 2,7,12,17-tetrakis(4-carboxyphenyl)-21,22,23,24-tetraazapentacyclo[16.2.1.1(3),?.1?,(1)(1).1(1)(3),(1)?]tetracosa-1(21),3(24),4,6,8(23),10,12,14,16(22),17,19-undecaene-2,9-diide typically involves the reaction of platinum salts with tetrakis(4-carboxyphenyl)porphyrin under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures . Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, and the major products formed depend on the specific reagents and conditions employed.

Scientific Research Applications

Platinum(2+) 2,7,12,17-tetrakis(4-carboxyphenyl)-21,22,23,24-tetraazapentacyclo[16.2.1.1(3),?.1?,(1)(1).1(1)(3),(1)?]tetracosa-1(21),3(24),4,6,8(23),10,12,14,16(22),17,19-undecaene-2,9-diide has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its ability to interact with light and generate reactive oxygen species (ROS). In photodynamic therapy, for example, the compound absorbs light and transfers energy to molecular oxygen, producing singlet oxygen, which can induce cell death in cancer cells . The molecular targets and pathways involved include cellular membranes, proteins, and nucleic acids, leading to oxidative damage and apoptosis.

Comparison with Similar Compounds

Compared to other metalloporphyrins, platinum(2+) 2,7,12,17-tetrakis(4-carboxyphenyl)-21,22,23,24-tetraazapentacyclo[16.2.1.1(3),?.1?,(1)(1).1(1)(3),(1)?]tetracosa-1(21),3(24),4,6,8(23),10,12,14,16(22),17,19-undecaene-2,9-diide stands out due to its enhanced stability and photophysical properties. Similar compounds include:

These compounds share structural similarities but differ in their metal centers and specific applications.

Properties

Molecular Formula

C48H28N4O8Pt

Molecular Weight

983.8 g/mol

IUPAC Name

platinum(2+);4-[10,15,20-tris(4-carboxyphenyl)-12H-porphyrin-5,12-diid-5-yl]benzoic acid

InChI

InChI=1S/C48H28N4O8.Pt/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-24H,(H,53,54)(H,55,56)(H,57,58)(H,59,60);/q-2;+2

InChI Key

RPWHXABUDCZKND-UHFFFAOYSA-N

Canonical SMILES

[CH-]1C=C2C(=C3C=CC(=N3)C(=C4C=CC(=N4)[C-](C5=NC(=C(C1=N2)C6=CC=C(C=C6)C(=O)O)C=C5)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C9=CC=C(C=C9)C(=O)O.[Pt+2]

Origin of Product

United States

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